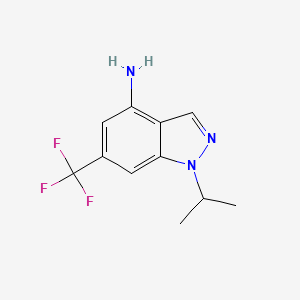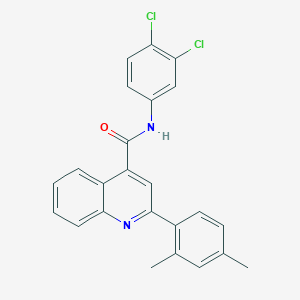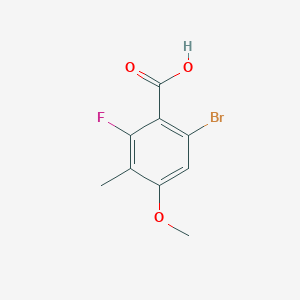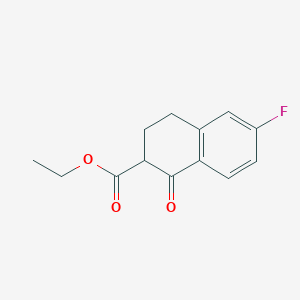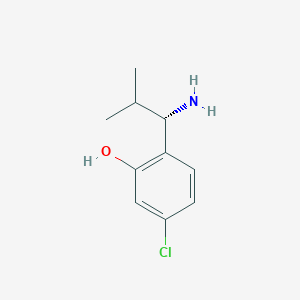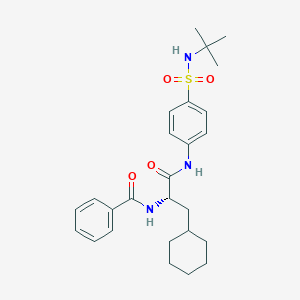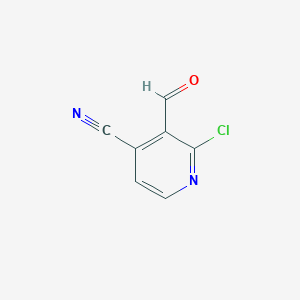
2-Chloro-3-formylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-formylisonicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a chloro group, a formyl group, and a nitrile group attached to an isonicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-formylisonicotinonitrile typically involves the Vilsmeier-Haack reaction. This reaction uses N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form a chloroformyl intermediate, which then reacts with isonicotinonitrile to yield the desired product . The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-carboxyisonicotinonitrile
Reduction: 2-Chloro-3-formylisonicotinamidine
Substitution: 2-Amino-3-formylisonicotinonitrile or 2-Thio-3-formylisonicotinonitrile.
Scientific Research Applications
2-Chloro-3-formylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-formylisonicotinonitrile involves its interaction with specific molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The nitrile group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-formylquinoline
- 2-Chloro-3-formylpyridine
- 2-Chloro-3-formylbenzene
Uniqueness
2-Chloro-3-formylisonicotinonitrile is unique due to the presence of both a nitrile and a formyl group on the isonicotinonitrile backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
2-chloro-3-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(4-11)5(3-9)1-2-10-7/h1-2,4H |
InChI Key |
DNCPZYVRLSGLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



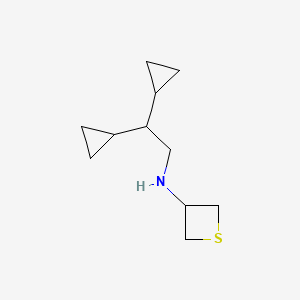
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)
